Nonapeptide-1 acetate salt, also known as Melanostatine-5 acetate salt, is a synthetic peptide hormone recognized for its role as a selective antagonist of the melanocortin 1 receptor (MC1R). This compound plays a significant role in inhibiting melanin synthesis, making it valuable in research related to skin pigmentation and steroid production regulation in the adrenal gland. It is primarily utilized in scientific studies rather than for therapeutic applications in humans .
Nonapeptide-1 acetate salt is synthesized through chemical processes rather than being derived from natural sources. The compound's design is based on the structure of naturally occurring peptides that interact with melanocortin receptors, which are involved in various physiological processes, including pigmentation and energy homeostasis .
The synthesis of Nonapeptide-1 acetate salt typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular formula of Nonapeptide-1 acetate salt is . Its structure consists of a sequence of amino acids that form a specific three-dimensional conformation essential for its biological activity.
Nonapeptide-1 acetate salt primarily functions through competitive inhibition of α-MSH at the MC1R. The binding affinity of Nonapeptide-1 for MC1R has been quantified, with an inhibition constant (Ki) of approximately 40 nM and an IC50 value of 11 nM for inhibiting melanin synthesis.
The compound's mechanism involves:
The mechanism through which Nonapeptide-1 acetate salt exerts its effects involves several steps:
Research indicates that Nonapeptide-1 can significantly lower melanin levels in vitro, demonstrating its potential utility in studies aimed at understanding skin pigmentation disorders .
Nonapeptide-1 acetate salt has scientific applications primarily in dermatological research:
Nonapeptide-1 acetate salt (Melanostatine-5 acetate salt) functions as a high-affinity competitive antagonist at the melanocortin-1 receptor, with a binding affinity (Ki) of 40 nM. This selective antagonism is governed by its unique nonapeptide structure: Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH₂. The incorporation of D-amino acids at positions 4 (D-Phenylalanine) and 5 (D-Tryptophan) creates steric hindrance that disrupts the receptor's ability to adopt an active conformation upon α-melanocyte-stimulating hormone binding. This configuration provides a 1,000-fold selectivity for melanocortin-1 receptor over melanocortin-4 receptor (Ki = 1.34 μM) and melanocortin-5 receptor (Ki = 2.4 μM) [1] [3].
The binding thermodynamics reveal that the tryptophan-arginine motif forms a critical ionic interaction with glutamate residues in the melanocortin-1 receptor's second extracellular loop. Meanwhile, the C-terminal valinamide stabilizes the complex through hydrophobic interactions with transmembrane domain 3. This precise molecular recognition enables Nonapeptide-1 acetate salt to occupy the orthosteric binding site with sufficient residence time (≥15 minutes) to effectively outcompete endogenous α-melanocyte-stimulating hormone, which exhibits a melanocortin-1 receptor Ki of 0.2 nM [2] [5].
Table 1: Binding Affinity Profile of Nonapeptide-1 Acetate Salt at Melanocortin Receptors
Receptor Subtype | Ki Value | Selectivity Ratio vs. Melanocortin-1 Receptor |
---|---|---|
Melanocortin-1 Receptor | 40 nM | 1 |
Melanocortin-3 Receptor | 0.47 μM | 11.75 |
Melanocortin-4 Receptor | 1.34 μM | 33.5 |
Melanocortin-5 Receptor | 2.4 μM | 60 |
Nonapeptide-1 acetate salt demonstrates potent inhibition of α-melanocyte-stimulating hormone-induced cyclic adenosine monophosphate production with an IC₅₀ of 2.5 nM in human epidermal melanocytes. This inhibition follows non-competitive kinetics with respect to adenosine triphosphate and exhibits a negative cooperativity factor (α) of 0.3, indicating allosteric modulation of adenylate cyclase activity. The thermodynamic signature of this interaction reveals a ΔG of -10.8 kcal/mol, driven primarily by favorable entropy changes (TΔS = +6.2 kcal/mol) that compensate for enthalpic costs (ΔH = -4.6 kcal/mol) [1] [4].
The temporal resolution of signaling inhibition shows that pretreatment with 10 nM Nonapeptide-1 acetate salt for 30 minutes reduces α-melanocyte-stimulating hormone-induced (10 nM) cyclic adenosine monophosphate accumulation by 92% within 5 minutes of stimulation. This rapid suppression occurs through two mechanisms: (1) steric blockade of Gαs coupling to the melanocortin-1 receptor intracellular domain, and (2) recruitment of β-arrestin-2 that internalizes activated receptors. Downstream, this prevents cyclic adenosine monophosphate response element-binding protein phosphorylation, reducing microphthalmia-associated transcription factor expression by 65% in HaCaT keratinocytes after 72 hours of exposure at 20 μM concentration [3] [4].
The consequent downregulation of melanogenic enzymes is profound: tyrosinase activity decreases by 58%, while tyrosinase-related protein-1 and tyrosinase-related protein-2 expression are reduced by 62% and 57%, respectively. These changes collectively suppress de novo melanin synthesis by 74% in ultraviolet A-exposed melanocytes, as quantified through spectrophotometric analysis at 405 nm [4] [8].
Nonapeptide-1 acetate salt inhibits α-melanocyte-stimulating hormone-induced melanosome dispersion with an IC₅₀ of 11 nM, a process requiring precise modulation of calcium signaling and cytoskeletal dynamics. The antagonist triggers a biphasic calcium response: an initial transient increase (150% above baseline within 30 seconds) mediated via phospholipase Cβ3-induced inositol trisphosphate receptor activation, followed by sustained depletion of endoplasmic reticulum calcium stores. This dysregulates calcium-dependent kinesin motor proteins (KIF5B and KIF13A) responsible for peripheral melanosome trafficking [1] [4].
The peptide simultaneously suppresses Rho GTPase activation, reducing Rac1 and Cdc42 activity by 78% and 69%, respectively. This inhibition prevents actin nucleation at melanosome membranes through these effects:
Table 2: Cytoskeletal Targets Modulated by Nonapeptide-1 Acetate Salt
Target Protein | Effect | Functional Consequence |
---|---|---|
Rac1 GTPase | 78% Activity Reduction | Loss of Peripheral Actin Networks |
Cofilin | 3.2-fold Phosphorylation Increase | Actin Filament Severing |
Myosin Va | 92% Dissociation from Melanosomes | Arrested Organelle Transport |
Rab27a | Phosphorylation at Ser189 | Disrupted Motor Protein Coupling |
Ultraviolet A-induced melanosome dispersion is reversed within 4 hours of treatment with 20 μM Nonapeptide-1 acetate salt. This correlates with a 33% reduction in perinuclear melanin density quantified through transmission electron microscopy, confirming the compound's ability to reverse established pigmentation. The morphological changes occur without altering melanogenesis, demonstrating the specificity for transport mechanisms [3] [4] [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: